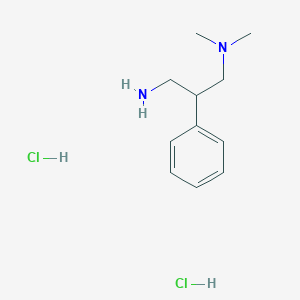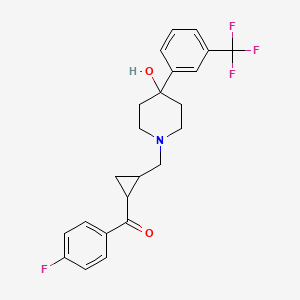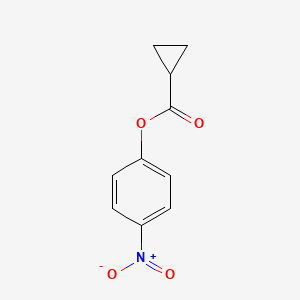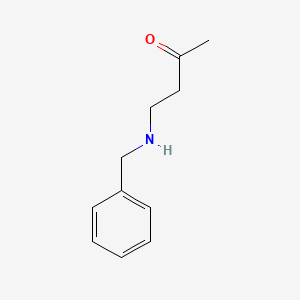
Sunset Yellow (E110) D4 (phenyl D4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sunset Yellow (E110) D4 (phenyl D4) is a synthetic azo dye widely used in various industries, including food, pharmaceuticals, and cosmetics. It is known for its vibrant orange-red color and is often used to enhance the visual appeal of products. The chemical formula for Sunset Yellow (E110) is C16H10N2Na2O7S2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sunset Yellow (E110) D4 (phenyl D4) is synthesized from aromatic hydrocarbons through a series of chemical reactions. The primary synthetic route involves the diazotization of an aromatic amine followed by coupling with a phenol or naphthol derivative. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Sunset Yellow (E110) D4 (phenyl D4) involves large-scale chemical processes. These processes are designed to ensure high yield and purity of the final product. The industrial production methods often include continuous flow reactors, precise temperature control, and advanced purification techniques to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sunset Yellow (E110) D4 (phenyl D4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize Sunset Yellow (E110) D4 (phenyl D4).
Reduction: Reducing agents like sodium borohydride or zinc dust in acidic conditions are employed to reduce the azo group.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of aromatic amines .
Aplicaciones Científicas De Investigación
Sunset Yellow (E110) D4 (phenyl D4) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Sunset Yellow (E110) D4 (phenyl D4) involves its interaction with molecular targets such as proteins and enzymes. The dye can bind to specific sites on proteins, altering their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Tartrazine (E102): Another synthetic azo dye with a yellow color, used in similar applications.
Allura Red (E129): A red azo dye used in food and cosmetics.
Amaranth (E123): A red azo dye used in food and pharmaceuticals.
Uniqueness
Sunset Yellow (E110) D4 (phenyl D4) is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability under various conditions and its vibrant color make it a preferred choice in many applications .
Propiedades
Fórmula molecular |
C16H10N2Na2O7S2 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
disodium;6-hydroxy-5-[(2,3,5,6-tetradeuterio-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i2D,3D,4D,5D;; |
Clave InChI |
OIQPTROHQCGFEF-KMKMHDSOSA-L |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)[2H])[2H])S(=O)(=O)[O-])[2H].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


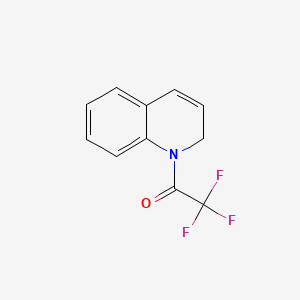
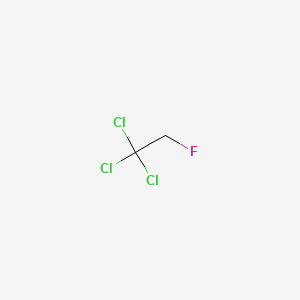
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

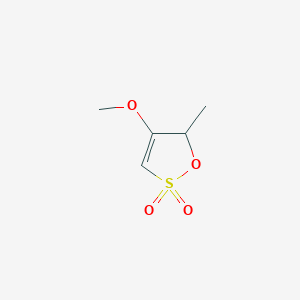
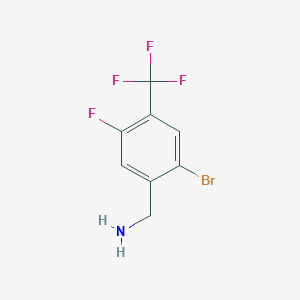
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
